1,10-Bis(4-carboxyphenoxy)decane
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves the coupling of monomeric units. For instance, the synthesis of dimeric ligands such as 1,2-bis(2,2'-bipyridinyl)ethane and 1,2-bis(1,10-phenanthrolinyl)ethane ligands has been achieved through oxidative coupling using various oxidizing agents . This method could potentially be adapted for the synthesis of 1,10-Bis(4-carboxyphenoxy)decane by selecting appropriate monomeric precursors and oxidizing conditions.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined using X-ray crystallography. For example, the structures of two polymorphic forms of a phosphabicyclo compound were elucidated, showing cis-fused six-membered rings in chair conformation and intermolecular hydrogen bonding . Similarly, the structure of 1,10-Bis(4-carboxyphenoxy)decane could be studied to determine its conformation and potential hydrogen bonding patterns.
Chemical Reactions Analysis
The reactivity of organic compounds under various conditions is a key area of study. For instance, the use of peroxodisulfate compounds as mild and efficient oxidizers to produce carbonyl compounds from hydroxyl compounds or hydrazones, or oximes and disulfides from thiols, has been reported . These findings suggest that 1,10-Bis(4-carboxyphenoxy)decane could also undergo oxidation reactions under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The crystal structure of a compound with an extended alkyl chain and dihedral angles between aromatic rings has been reported, which affects its hydrogen bonding and network formation in the crystal . By analogy, the properties of 1,10-Bis(4-carboxyphenoxy)decane would be influenced by its molecular geometry and the presence of functional groups capable of forming hydrogen bonds.
Scientific Research Applications
1. Synthesis of Environment-Friendly Polymers
1,10-Bis(4-carboxyphenoxy)decane is utilized in the synthesis of nonisocyanate based poly(ester urethanes) using renewable materials. This process is significant for creating environmentally friendly polymers with tunable properties (Wang et al., 2016).
2. Development of Coordination Polymers
The compound plays a role in forming coordination polymers, which are useful in sensing applications like detecting nitrobenzene at ppm concentrations. This is a vital advancement in environmental monitoring and safety (Wang, Zhang, Yu, & Xu, 2015).
3. Study in Polymer Hardening and Degradation
1,10-Bis(4-carboxyphenoxy)decane is studied for its behavior in polymers during hardening and thermal degradation. This research is critical in understanding and improving the durability and lifecycle of polymer-based materials (Komarova et al., 1967).
4. Exploration in Electroactive Compounds
This chemical is used in synthesizing dimeric molecules with electroactive properties, demonstrating potential in electronic and photonic applications. Such research contributes to the advancement of materials used in electronic devices (Lygaitis et al., 2011).
5. Investigating Liquid-Crystalline Polyazomethines
It is a key component in the synthesis of liquid-crystalline polyazomethines, which are important for developing new materials with unique optical and mechanical properties. This has implications in fields like display technology and materials science (Cerrada et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-[10-(4-carboxyphenoxy)decoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKWFXOXXUQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328007 | |
Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Bis(4-carboxyphenoxy)decane | |
CAS RN |
74774-61-1 | |
Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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